![molecular formula C11H13NO B7595506 N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
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Overview
Description
N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine D2 receptor antagonists. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions.
Mechanism of Action
Eticlopride binds to dopamine D2 receptors and blocks their activation by endogenous dopamine or exogenous agonists. This results in a decrease in dopamine signaling in the brain, which can lead to a range of physiological and behavioral effects. The exact mechanism of action of N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is complex and not fully understood, but it is thought to involve the modulation of downstream signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
Eticlopride has been shown to have a range of biochemical and physiological effects, including changes in dopamine release, receptor density, and neurotransmitter turnover. It has also been shown to affect other neurotransmitter systems, including serotonin and glutamate. In terms of physiological effects, this compound has been shown to alter locomotor activity, food intake, and social behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide is its high selectivity and potency for dopamine D2 receptors, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound also has some limitations, including its short half-life and the potential for off-target effects at high concentrations. Additionally, the use of this compound in animal models can be challenging due to its low solubility and the need for invasive administration methods.
Future Directions
There are many possible future directions for research on N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide, including the development of more selective and potent dopamine D2 receptor antagonists, the investigation of the role of dopamine in complex behaviors such as decision-making and social cognition, and the exploration of potential therapeutic applications for this compound in neurological and psychiatric disorders. Additionally, the use of this compound in combination with other compounds or imaging techniques could provide new insights into the mechanisms underlying dopamine signaling in the brain.
Synthesis Methods
Eticlopride can be synthesized by reacting 2-methyl-6,7-dihydro-5H-benzo[ij]quinolizine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonia to obtain N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide in high yield and purity.
Scientific Research Applications
Eticlopride is a potent and selective antagonist of dopamine D2 receptors, which makes it an important tool for studying the role of dopamine in various physiological and pathological conditions. It is widely used in neuroscience research to investigate the mechanisms underlying drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also used in behavioral studies to assess the impact of dopamine on reward processing, motivation, and learning.
properties
IUPAC Name |
N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-11(13)10-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLFIQOMSRKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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